Introduction: The Role of Boc-L-lys(Z)-OMe in Synthetic Chemistry
Introduction: The Role of Boc-L-lys(Z)-OMe in Synthetic Chemistry
An In-depth Technical Guide to the Physical Properties of Boc-L-lys(Z)-OMe
For Researchers, Scientists, and Drug Development Professionals
Nα-Boc-Nε-Z-L-lysine methyl ester, commonly abbreviated as Boc-L-lys(Z)-OMe, is a crucial intermediate in the field of peptide synthesis and medicinal chemistry. As a doubly protected derivative of the amino acid L-lysine, it offers orthogonal protection at the alpha-amino, epsilon-amino, and carboxyl groups. The tert-butoxycarbonyl (Boc) group on the α-amine and the methyl ester (OMe) at the C-terminus are typically labile under acidic and basic conditions, respectively, while the benzyloxycarbonyl (Z or Cbz) group protecting the ε-amine of the side chain is selectively removed via hydrogenolysis. This orthogonal protection scheme provides synthetic chemists with the strategic flexibility required to construct complex peptide sequences and other lysine-containing molecules. A thorough understanding of its physical properties is fundamental for its proper handling, characterization, and application in multi-step synthetic workflows, ensuring purity, reproducibility, and optimal reaction yields.
Chemical Identity and Structure
Accurate identification is the cornerstone of chemical synthesis and analysis. The following table summarizes the key identifiers for Boc-L-lys(Z)-OMe.
| Identifier | Value | Source(s) |
| IUPAC Name | methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | [1] |
| Synonyms | Boc-Lys(Cbz)-OMe, N2-((1,1-Dimethylethoxy)carbonyl)-N6-((phenylmethoxy)carbonyl)-L-lysine methyl ester | [1] |
| CAS Number | 73548-77-3 | [2] |
| Molecular Formula | C₂₀H₃₀N₂O₆ | [3] |
| Molecular Weight | 394.46 g/mol | [3] |
| Canonical SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)OC | [1] |
Molecular Structure
The two-dimensional structure of Boc-L-lys(Z)-OMe highlights the key functional groups: the N-terminal Boc protecting group, the C-terminal methyl ester, and the side-chain Z (Cbz) protecting group.
Caption: 2D structure of Boc-L-lys(Z)-OMe.
Core Physical Properties
The physical properties of a compound dictate its behavior in various solvents and thermal conditions, which is critical for reaction setup, purification, and storage.
| Property | Value | Source(s) |
| Appearance | White to off-white powder | [4] |
| Melting Point | Data not available in searched literature. See Section 3.1 for discussion. | - |
| Specific Optical Rotation | Data not available in searched literature. See Section 3.2 for discussion. | - |
| Solubility Profile | Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. See Section 3.3 for discussion. | [5][6] |
Discussion of Physical Properties and Characterization
Melting Point: A Criterion for Purity
The melting point of a pure crystalline solid is a sharp, well-defined temperature range (typically <1°C) at which the substance transitions from solid to liquid. For synthetic intermediates like Boc-L-lys(Z)-OMe, the melting point serves as a crucial indicator of purity. The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.
While a specific melting point for Boc-L-lys(Z)-OMe is not consistently reported in publicly available literature, its determination is a standard characterization procedure following synthesis and purification. The experimental protocol for this determination is detailed in Section 4.1.
Specific Optical Rotation: Confirmation of Stereochemical Integrity
Boc-L-lys(Z)-OMe is a chiral molecule, derived from the L-enantiomer of lysine. Its ability to rotate the plane of polarized light, known as optical activity, is an intrinsic property.[7] The specific optical rotation, [α], is a standardized measure of this activity and is defined by Biot's Law:
[α]Tλ = α / (l * c)
Where:
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.[8]
-
T is the temperature (e.g., 20°C) and λ is the wavelength of light (e.g., Sodium D-line, 589 nm).[7]
Measuring the specific rotation is essential to confirm that the stereochemical integrity of the L-lysine backbone has been preserved throughout the synthetic process and that no racemization has occurred. A value that deviates significantly from an established standard would indicate either contamination with the D-enantiomer or the presence of other optically active impurities. The standard methodology for this measurement is provided in Section 4.2.
Solubility: A Guide for Reaction and Purification
The solubility of a protected amino acid is governed by the physicochemical properties of its constituent parts.[5] The Boc, Z, and methyl ester groups in Boc-L-lys(Z)-OMe are largely nonpolar and hydrophobic. These groups mask the inherent polarity of the parent amino acid's amine and carboxylic acid functionalities.
Consequently, Boc-L-lys(Z)-OMe is expected to have poor solubility in water but good solubility in common polar organic solvents used in peptide synthesis and purification, such as:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
Knowledge of its solubility is paramount for selecting appropriate solvent systems for setting up reactions (e.g., peptide couplings) and for purification techniques like column chromatography or recrystallization. A systematic approach to determining a suitable solvent is outlined in Section 4.3.
Experimental Methodologies for Physical Characterization
The following sections provide self-validating, step-by-step protocols for determining the key physical properties of Boc-L-lys(Z)-OMe. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Protocol: Melting Point Determination via Capillary Method
This protocol describes the standard method for determining the melting point range of a solid organic compound using a digital melting point apparatus (e.g., Mel-Temp).[9][10]
Workflow Diagram: Melting Point Determination
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology:
-
Sample Preparation:
-
Step 1.1: Ensure the Boc-L-lys(Z)-OMe sample is completely dry and free of solvent, as residual solvent will depress the melting point. Use a sample that has been dried under vacuum.
-
Step 1.2: Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula. Causality: A fine powder ensures uniform packing and efficient heat transfer within the capillary tube.
-
Step 1.3: Gently tap the open end of a capillary tube into the powder several times to introduce a small amount of the sample.
-
Step 1.4: Invert the capillary tube (sealed end down) and tap it gently on a hard surface, or drop it down a long glass tube, to tightly pack the sample into the bottom. The final packed sample height should be 2-3 mm.[11] Causality: A tightly packed, small sample size ensures that the entire sample melts within a narrow temperature range, leading to a sharp and accurate reading.
-
-
Instrument Measurement:
-
Step 2.1: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Step 2.2 (Optional - for unknown M.P.): Perform a rapid, preliminary measurement by heating at a rate of 10-20°C per minute to determine an approximate melting point. Allow the apparatus to cool before proceeding.[9]
-
Step 2.3: Set the apparatus to heat rapidly to a temperature approximately 20°C below the expected or preliminary melting point.
-
Step 2.4: Reduce the heating rate to 1-2°C per minute.[11] Causality: A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, preventing an overestimation of the melting temperature.
-
Step 2.5: Observe the sample through the magnifying lens. Record the temperature (T₁) at which the first droplet of liquid becomes visible.[9]
-
Step 2.6: Continue heating at the slow rate. Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[9]
-
-
Data Reporting:
-
Step 3.1: Report the result as a melting range from T₁ to T₂. For a pure compound, this range should be narrow (e.g., 1-2°C).
-
Step 3.2: Allow the apparatus to cool and repeat the measurement with a fresh sample to ensure reproducibility.
-
Protocol: Determination of Specific Optical Rotation
This protocol details the use of a polarimeter to measure the specific optical rotation of Boc-L-lys(Z)-OMe, a key parameter for verifying its enantiomeric purity.[12]
Workflow Diagram: Specific Rotation Measurement
Caption: Workflow for Specific Optical Rotation Measurement.
Step-by-Step Methodology:
-
Solution and Instrument Preparation:
-
Step 1.1: Accurately weigh a sample of Boc-L-lys(Z)-OMe (e.g., 100 mg) and dissolve it in a precise volume of a suitable solvent (e.g., methanol) in a 10.00 mL volumetric flask. Calculate the concentration (c) in g/mL. Causality: The calculation of specific rotation is directly dependent on an accurately known concentration.
-
Step 1.2: Turn on the polarimeter's light source (typically a Sodium D-line lamp) and allow it to warm up as per the manufacturer's instructions.
-
Step 1.3: Fill the polarimeter cell with the pure solvent that was used to prepare the sample solution (the "blank"). Ensure no air bubbles are trapped in the light path.[8]
-
Step 1.4: Place the blank-filled cell in the polarimeter and perform a zero or calibration measurement. This corrects for any rotation caused by the solvent or the cell itself.[12]
-
-
Sample Measurement:
-
Step 2.1: Empty the cell, rinse it thoroughly with a small amount of the prepared sample solution, and then fill it with the sample solution. Again, ensure no air bubbles are present.[13]
-
Step 2.2: Place the sample-filled cell in the polarimeter. If the instrument is temperature-controlled, allow sufficient time for the solution to reach the target temperature (e.g., 20°C).
-
Step 2.3: Measure the optical rotation of the sample. The instrument will display the observed rotation (α) in degrees. Record this value, including the sign (+ for dextrorotatory, - for levorotatory).
-
-
Calculation and Reporting:
-
Step 3.1: Using the observed rotation (α), the known cell path length in dm (l, typically 1.0 dm), and the calculated concentration in g/mL (c), calculate the specific optical rotation using Biot's Law.
-
Step 3.2: Report the final value in a standardized format, specifying the temperature, wavelength, concentration, and solvent used. For example: [α]²⁰D = +X.X° (c 1.0, MeOH).
-
Protocol: Qualitative Solubility Assessment
This protocol provides a systematic method to assess the solubility of Boc-L-lys(Z)-OMe in various organic solvents, which is critical for downstream applications.[14]
Workflow Diagram: Solubility Assessment
Caption: Workflow for Qualitative Solubility Assessment.
Step-by-Step Methodology:
-
Initial Test:
-
Step 1.1: Place a small, pre-weighed amount of Boc-L-lys(Z)-OMe (e.g., 2.0 mg) into a small, clear glass vial.
-
Step 1.2: Add a measured aliquot of the test solvent (e.g., 100 µL) to the vial. This corresponds to an initial concentration of 20 mg/mL.
-
Step 1.3: Vigorously agitate the vial (e.g., using a vortex mixer) for at least 30 seconds.
-
Step 1.4: Visually inspect the solution against a dark background. If the solution is completely clear with no visible solid particles, the compound is considered soluble at that concentration.
-
-
Further Evaluation (if not soluble):
-
Step 2.1: If the solid is not fully dissolved, add another 100 µL aliquot of the solvent (total volume 200 µL, corresponding to 10 mg/mL).
-
Step 2.2: Repeat the agitation and observation steps.
-
Step 2.3: Continue this stepwise addition of solvent until the solid dissolves or until a large volume has been added, indicating poor solubility.
-
-
Reporting:
-
Step 3.1: Report the solubility qualitatively or semi-quantitatively based on the concentration at which the compound dissolved. For example:
-
Very Soluble: >20 mg/mL
-
Soluble: 10-20 mg/mL
-
Sparingly Soluble: 1-10 mg/mL
-
Insoluble: <1 mg/mL
-
-
Step 3.2: Repeat the procedure for a range of relevant solvents (DCM, DMF, ACN, MeOH, etc.) to build a comprehensive solubility profile.
-
Handling and Storage
Proper storage is essential to maintain the chemical integrity of Boc-L-lys(Z)-OMe over time.
-
Storage Temperature: The compound should be stored in a cool environment, with a recommended temperature of 0-5°C.[4]
-
Conditions: Keep the container tightly sealed to prevent moisture absorption. Store in a dry and well-ventilated place.
Conclusion
References
- 1. Boc-L-Lys(Z)-OMe | C20H30N2O6 | CID 11132998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. shop.bachem.com [shop.bachem.com]
- 3. BOC-LYS(Z)-OME [m.chemicalbook.com]
- 4. BOC-LYS(Z)-OME CAS#: [m.chemicalbook.com]
- 5. bachem.com [bachem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Specific rotation - Wikipedia [en.wikipedia.org]
- 8. cdn.pasco.com [cdn.pasco.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. thinksrs.com [thinksrs.com]
- 11. thinksrs.com [thinksrs.com]
- 12. digicollections.net [digicollections.net]
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